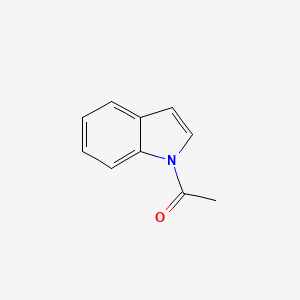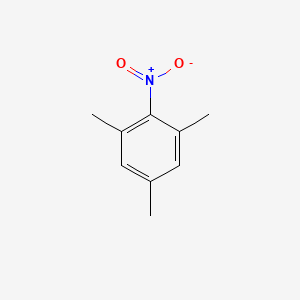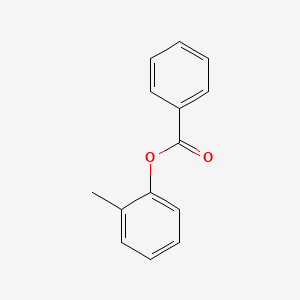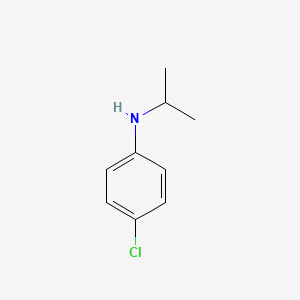![molecular formula C15H18N2O3 B1583827 N-[1H-Indol-3-YL-acetyl]valin-säure CAS No. 57105-42-7](/img/structure/B1583827.png)
N-[1H-Indol-3-YL-acetyl]valin-säure
Übersicht
Beschreibung
N-[1H-INDOL-3-YL-ACETYL]VALIN-SÄURE ist eine organische Verbindung, die zur Klasse der Valine und Derivate gehört. Sie zeichnet sich durch das Vorhandensein eines Indol-Restes aus, einem wichtigen heterocyclischen System in Naturprodukten und Arzneimitteln
Wissenschaftliche Forschungsanwendungen
N-[1H-INDOL-3-YL-ACETYL]VALIN-SÄURE hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Sie wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-[1H-INDOL-3-YL-ACETYL]VALIN-SÄURE beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass sie die Alpha-Untereinheit der Tryptophansynthase hemmt, ein Enzym, das an der Biosynthese von Tryptophan beteiligt ist . Diese Hemmung beeinflusst die Stoffwechselwege, die mit der Tryptophansynthese zusammenhängen, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
Target of Action
The primary targets of N-[1H-Indol-3-YL-acetyl]valine acid are the Tryptophan synthase alpha chain and the Tryptophan synthase beta chain . These targets are found in Salmonella typhimurium, a strain of bacteria .
Mode of Action
The exact mode of action of N-[1H-Indol-3-YL-acetyl]valine acid It is known that the compound interacts with its targets, the tryptophan synthase alpha and beta chains . The interaction between the compound and these targets may result in changes to the function of these proteins, potentially influencing the biological processes they are involved in .
Biochemical Pathways
The specific biochemical pathways affected by N-[1H-Indol-3-YL-acetyl]valine acid Given its interaction with tryptophan synthase, it may influence the synthesis of tryptophan, an essential amino acid . The downstream effects of this interaction could potentially impact various biological processes, including protein synthesis and the production of certain neurotransmitters .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of N-[1H-Indol-3-YL-acetyl]valine acid Given its interaction with tryptophan synthase, it may influence the synthesis of tryptophan and subsequently affect various biological processes, including protein synthesis and the production of certain neurotransmitters .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-[1H-Indol-3-YL-acetyl]valine acid Like many other compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
N-[1H-Indol-3-YL-acetyl]valine acid interacts with key enzymes and proteins in biochemical reactions . For instance, it has been found to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain in Salmonella typhimurium . These interactions can influence the function and activity of these enzymes, potentially affecting various biochemical pathways .
Cellular Effects
The effects of N-[1H-Indol-3-YL-acetyl]valine acid on cells and cellular processes are complex and multifaceted . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment .
Molecular Mechanism
The molecular mechanism of action of N-[1H-Indol-3-YL-acetyl]valine acid involves its interactions with biomolecules and potential effects on gene expression . It can bind to biomolecules, leading to enzyme inhibition or activation . These interactions can result in changes at the molecular level, influencing the function and activity of these biomolecules .
Temporal Effects in Laboratory Settings
The effects of N-[1H-Indol-3-YL-acetyl]valine acid can change over time in laboratory settings . Factors such as the product’s stability, degradation, and long-term effects on cellular function can influence these temporal changes . Both in vitro and in vivo studies can provide valuable insights into these temporal effects .
Dosage Effects in Animal Models
The effects of N-[1H-Indol-3-YL-acetyl]valine acid can vary with different dosages in animal models . Studies may observe threshold effects, as well as potential toxic or adverse effects at high doses . The specific dosage effects can depend on factors such as the animal model used and the specific experimental conditions .
Metabolic Pathways
N-[1H-Indol-3-YL-acetyl]valine acid is involved in several metabolic pathways . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For example, it has been found to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain, which are involved in tryptophan metabolism .
Transport and Distribution
The transport and distribution of N-[1H-Indol-3-YL-acetyl]valine acid within cells and tissues can be influenced by various factors . These can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-[1H-Indol-3-YL-acetyl]valine acid can affect its activity or function . Factors such as targeting signals or post-translational modifications can direct it to specific compartments or organelles . These localization patterns can influence the effects of N-[1H-Indol-3-YL-acetyl]valine acid on cellular processes .
Vorbereitungsmethoden
Die Synthese von N-[1H-INDOL-3-YL-ACETYL]VALIN-SÄURE umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet die Cyclisierungsreaktion unter Verwendung von stöchiometrischem Azobisisobutyronitril (AIBN), überschüssiger wässriger Hypophosphorsäure (H3PO2) und Triethylamin (Et3N) unter Rückfluss in 1-Propanol . Diese Reaktion liefert konsistent das entsprechende Indol-Derivat. Industrielle Herstellungsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Syntheserouten mit optimierten Reaktionsbedingungen, um höhere Ausbeuten und Reinheit zu erzielen.
Analyse Chemischer Reaktionen
N-[1H-INDOL-3-YL-ACETYL]VALIN-SÄURE unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).
Substitution: Diese Verbindung kann aufgrund des Vorhandenseins des Indol-Restes elektrophile Substitutionsreaktionen eingehen.
Vergleich Mit ähnlichen Verbindungen
N-[1H-INDOL-3-YL-ACETYL]VALIN-SÄURE kann mit anderen ähnlichen Verbindungen verglichen werden, wie z.B.:
Indol-3-essigsäure: Ein Pflanzenhormon, das an der Regulierung von Pflanzenwachstum und -entwicklung beteiligt ist.
Indol-3-acetylglycin: Ein Alpha-Untereinheit-Inhibitor und Beta-Untereinheit-allosterischer Effektor.
Indol-3-acetyl-L-asparaginsäure: Ein weiteres Indol-Derivat mit ähnlichen biologischen Aktivitäten
Eigenschaften
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEGJHGXTSUPPG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332229 | |
| Record name | N-(3-Indolylacetyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-42-7 | |
| Record name | N-(3-Indolylacetyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


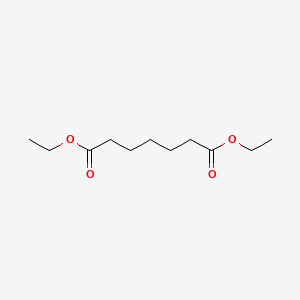
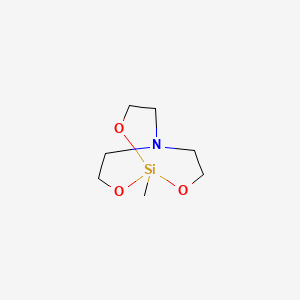
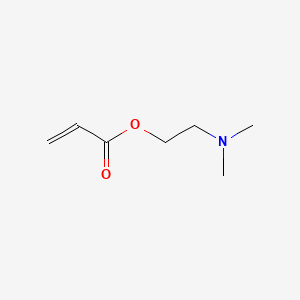
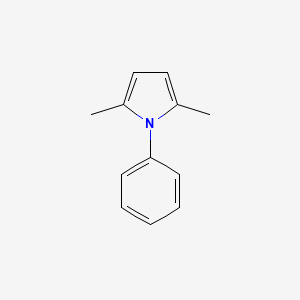
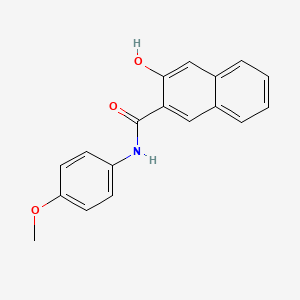


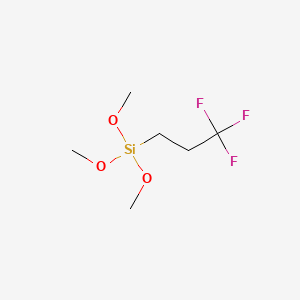
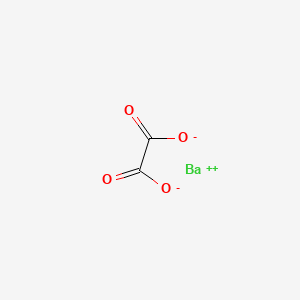
![N-[Bis(4-methoxyphenyl)methylene]benzylamine](/img/structure/B1583760.png)
